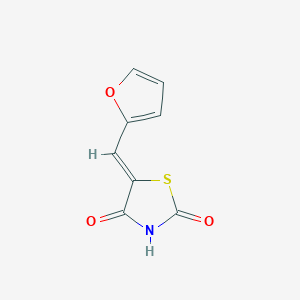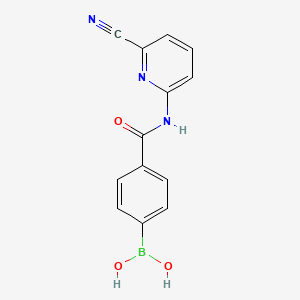![molecular formula C14H17N3O B12226629 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12226629.png)
4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a pyridine-2-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[c]pyrrol ring, the introduction of the hydroxymethyl group, and the attachment of the pyridine-2-carbonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Cyclopenta[c]pyrrol derivatives: Compounds with similar ring structures but different functional groups.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c15-7-12-6-13(3-5-16-12)17-8-11-2-1-4-14(11,9-17)10-18/h3,5-6,11,18H,1-2,4,8-10H2 |
InChI Key |
CWWLPSUKPXXFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=CC(=NC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12226548.png)


![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226570.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B12226574.png)
![5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione](/img/structure/B12226575.png)
![2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B12226584.png)
![1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride](/img/structure/B12226599.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12226605.png)
![[(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12226617.png)
![2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12226619.png)
![3-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile](/img/structure/B12226625.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226628.png)
![10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12226630.png)
